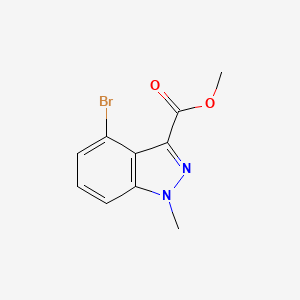

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGSRUKWDLFCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178311 | |

| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-11-2 | |

| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substituted indazoles, alcohols, and various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for:

- Kinase Inhibition : This compound has shown potential in developing kinase inhibitors, which are crucial for targeting various cancers and inflammatory diseases. The indazole framework allows for modifications that enhance biological activity and selectivity.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic therapies .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with different nucleophiles, enabling the creation of diverse derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura or Heck coupling, facilitating the formation of biaryl compounds .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | Bromine at the 5-position | Different biological activity profile |

| 4-Chloro-1-methyl-1H-indazole-3-carboxylic acid | Chlorine instead of bromine | Potentially different reactivity and toxicity |

| Methyl 5-bromo-1H-indazole-4-carboxylate | Ester form at a different position | Different solubility properties |

| This compound | Unique bromine position and methyl group | Enhanced biological activity due to structural features |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives:

- Antifungal Activity : A study demonstrated that certain indazole derivatives exhibited significant antifungal effects against Candida species at concentrations as low as 1 mM, indicating their potential use in treating fungal infections .

- Enzyme Inhibition : Research on related indazole compounds has shown their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with some derivatives presenting IC50 values comparable to established drugs like Donepezil, suggesting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to biological receptors or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Comparison of Isomers

| Property | Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate | Methyl 4-bromo-1H-indazole-6-carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₉BrN₂O₂ | C₉H₇BrN₂O₂ |

| Molecular Weight (g/mol) | 269.10 | 255.07 |

| Substituent Positions | 4-Br, 1-Me, 3-COOMe | 4-Br, 6-COOMe |

| Nitrogen Methylation | Yes (1-position) | No |

2.2. Halogen-Substituted Analogs

Replacing bromine with other halogens (e.g., chlorine) alters physicochemical properties:

- Electrophilicity : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic aromatic substitution compared to chlorine.

- Melting Points : Brominated derivatives typically exhibit higher melting points due to increased molecular weight and stronger van der Waals interactions.

- Cross-Coupling Efficiency : Bromine’s superior reactivity in Suzuki-Miyaura couplings makes the target compound more valuable than chloro analogs in constructing biaryl scaffolds.

2.3. Ester-Modified Derivatives

Variations in the ester group (e.g., ethyl instead of methyl) influence:

- Solubility : Larger esters (e.g., ethyl) may improve lipid solubility, enhancing cell membrane permeability.

- Hydrolytic Stability : Methyl esters are generally more resistant to hydrolysis than ethyl esters under physiological conditions.

Biological Activity

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a bicyclic indazole structure with a bromine atom at the 4-position and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 255.09 g/mol. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Compounds within the indazole family have shown promise in inhibiting tumor growth. For instance, derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

- Anti-inflammatory Properties : The indazole scaffold is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antispermatogenic Effects : Preliminary studies suggest that this compound may influence spermatogenesis, presenting potential applications in reproductive health.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the ester group are crucial in binding to biological receptors or enzymes, modulating their activity. Detailed studies on binding affinity and interaction with target proteins are essential for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | Indazole derivative | Bromine at position 5 |

| Methyl 4-chloro-1-methyl-1H-indazole-3-carboxylate | Indazole derivative | Chlorine instead of bromine |

| Methyl 4-fluoro-1-methyl-1H-indazole-3-carboxylate | Indazole derivative | Fluorine at the 4-position |

| Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate | Indazole derivative | Methyl group at position 3 |

The presence of bromine at the 4-position differentiates this compound from its analogs, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Efficacy : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .

- Mechanistic Insights : Research has focused on elucidating the mechanism by which this compound interacts with specific protein targets involved in cell proliferation and survival pathways. Binding assays indicate that it may inhibit key signaling pathways, contributing to its antitumor effects .

- Safety and Tolerance : Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving halogenation and esterification. For example, bromination at the 4-position of the indazole core may utilize N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar solvent like DMF. Methylation at the 1-position typically employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Reaction monitoring via TLC or HPLC is critical. Yields (~80–85%) are sensitive to stoichiometry and reaction time, as seen in analogous indazole carboxylate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for the methyl ester signal at ~3.9–4.1 ppm (¹H) and 165–170 ppm (¹³C). The 4-bromo substituent deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Confirm ester C=O stretching at ~1700–1750 cm⁻¹ and indazole ring vibrations near 1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₀BrN₂O₂; theoretical m/z: 297.0) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.

- Validation using tools like PLATON to check for missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as anomalous thermal parameters or unresolved electron density?

- Methodology :

- Re-examine data collection parameters (e.g., crystal decay, absorption corrections) using WinGX .

- Test for twinning or pseudo-symmetry with SHELXL’s TWIN/BASF commands .

- Employ Hirshfeld surface analysis to identify weak intermolecular interactions that may explain disorder .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate reaction pathways with bromine as a leaving group, focusing on activation energies for Suzuki-Miyaura coupling .

Q. What strategies optimize regioselectivity during functionalization of the indazole core?

- Methodology :

- Direct C-H activation using Pd catalysts (e.g., Pd(OAc)₂) with directing groups.

- Protect the ester group to prevent side reactions; use steric hindrance from the 1-methyl group to favor substitution at the 4-position .

Q. How does this compound interact with biological targets, and what in silico methods validate its potential in medicinal chemistry?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2), leveraging the indazole scaffold’s affinity for ATP-binding pockets.

- ADMET Prediction : Apply QSAR models to assess bioavailability and toxicity risks .

Q. What are the environmental and safety considerations for handling this compound in laboratory settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.